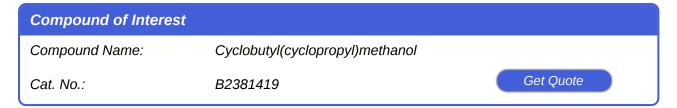


# An In-depth Technical Guide to the Chemical Properties of Cyclobutyl(cyclopropyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cyclobutyl(cyclopropyl)methanol is a secondary alcohol containing both a cyclobutyl and a cyclopropyl moiety attached to the carbinol carbon. Its unique strained ring systems make it an intriguing building block for organic synthesis, potentially offering novel conformational constraints and metabolic profiles in the design of new chemical entities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected spectral characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from computational models and analogous compounds to provide a thorough profile.

# **Chemical and Physical Properties**

Quantitative data for **cyclobutyl(cyclopropyl)methanol** is sparse in publicly accessible databases. The following table summarizes the available computed data and provides estimated values for key physical properties based on structurally similar compounds.



Property	Value	Source
IUPAC Name	cyclobutyl(cyclopropyl)methan ol	PubChem[1]
CAS Number	219717-34-7	PubChem[1]
Chemical Formula	C <sub>8</sub> H <sub>14</sub> O	PubChem[1]
Molecular Weight	126.20 g/mol	PubChem[1]
Boiling Point	Estimated: 170-180 °C	Analogous Compounds
Melting Point	Not Available	-
Density	Estimated: 0.92-0.96 g/cm <sup>3</sup>	Analogous Compounds
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.	General Chemical Principles
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]

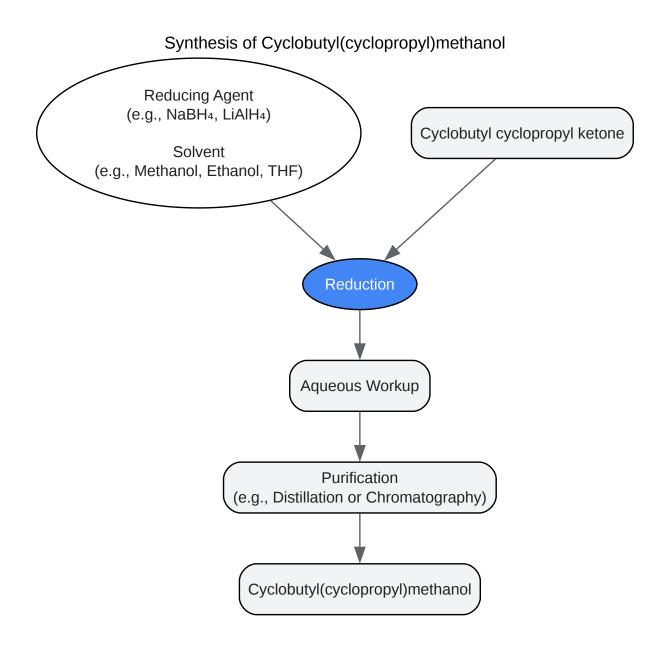
Disclaimer: Boiling point and density are estimated based on structurally related compounds and should be confirmed by experimental measurement.

## **Synthesis**

A plausible and efficient method for the synthesis of **cyclobutyl(cyclopropyl)methanol** is the reduction of the corresponding ketone, cyclobutyl cyclopropyl ketone. This transformation is a standard procedure in organic synthesis.

# **Proposed Synthetic Workflow**





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Caption: Proposed synthesis of cyclobutyl(cyclopropyl)methanol via ketone reduction.

# Experimental Protocol: Reduction of Cyclobutyl Cyclopropyl Ketone

## Foundational & Exploratory





This protocol provides a general procedure for the reduction of cyclobutyl cyclopropyl ketone to **cyclobutyl(cyclopropyl)methanol** using sodium borohydride, a mild and selective reducing agent.

#### Materials:

- Cyclobutyl cyclopropyl ketone
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (or Ethanol)
- Diethyl ether (or Ethyl acetate)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

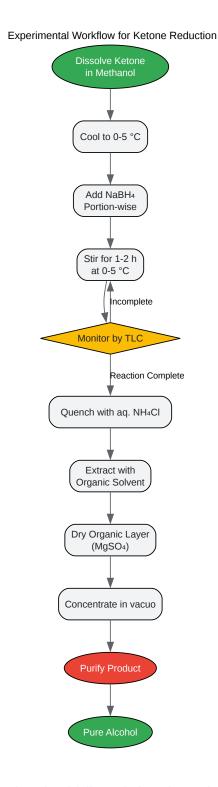
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutyl cyclopropyl ketone (1 equivalent) in methanol (10-20 mL per gram of ketone).
- Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portionwise to the stirred solution. Control the rate of addition to maintain the temperature below 10



°C.

- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate) and water. Shake the funnel gently and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
- Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude cyclobutyl(cyclopropyl)methanol by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.





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Caption: Step-by-step experimental workflow for the reduction of the ketone precursor.

# **Spectral Properties (Predicted)**



While experimental spectra are not readily available, the following sections describe the expected spectral characteristics based on the structure of **cyclobutyl(cyclopropyl)methanol**.

# <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the aliphatic protons.

Protons	Expected Chemical Shift $(\delta, ppm)$	Multiplicity
-ОН	1.5 - 3.5	Broad singlet (exchangeable)
-CH(OH)-	3.0 - 3.5	Multiplet
Cyclobutyl-H	1.5 - 2.5	Multiplets
Cyclopropyl-H	0.2 - 1.2	Multiplets

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the different carbon environments.

Carbon	Expected Chemical Shift (δ, ppm)
-C(OH)-	70 - 80
Cyclobutyl-CH <sub>2</sub>	20 - 35
Cyclobutyl-CH	30 - 45
Cyclopropyl-CH <sub>2</sub>	5 - 15
Cyclopropyl-CH	10 - 20

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl group and the C-H bonds of the cycloalkane rings.



Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (sp³)	2850 - 3000	Strong
C-O stretch (alcohol)	1050 - 1150	Strong

## **Mass Spectrometry**

The mass spectrum is expected to show a molecular ion peak  $(M^+)$  at m/z = 126. Key fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the cyclobutyl and cyclopropyl rings.

# Safety and Handling

**Cyclobutyl(cyclopropyl)methanol** should be handled with the standard precautions for a laboratory chemical. It is expected to be a flammable liquid and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

### Conclusion

**Cyclobutyl(cyclopropyl)methanol** presents as a valuable, yet under-characterized, synthetic intermediate. This guide provides a foundational understanding of its chemical properties, a robust and adaptable synthetic protocol, and predicted spectral data to aid researchers in its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its physical and chemical behavior.

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### References



- 1. Cyclobutyl(cyclopropyl)methanol | C8H14O | CID 64986421 PubChem [pubchem.ncbi.nlm.nih.gov]
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